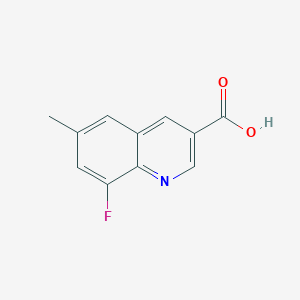

8-Fluoro-6-methylquinoline-3-carboxylic acid

Description

8-Fluoro-6-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by a fluorine atom at position 8, a methyl group at position 6, and a carboxylic acid moiety at position 2. This structure aligns with the core scaffold of fluoroquinolones, a class of antibiotics known for targeting bacterial DNA gyrase.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-6-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWVHRJMGACMDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602823-79-9 | |

| Record name | 8-fluoro-6-methylquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 8-Fluoro-6-methylquinoline-3-carboxylic acid typically involves several steps, including cyclization and fluorination reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require stringent control of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

8-Fluoro-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinoline ring.

Scientific Research Applications

8-Fluoro-6-methylquinoline-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

Biology: This compound is used in the study of biological systems due to its potential interactions with biomolecules.

Medicine: Fluorinated quinoline derivatives, including 8-Fluoro-6-methylquinoline-3-carboxylic acid, have shown promise in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinoline-based compounds, which are known for their antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares 8-fluoro-6-methylquinoline-3-carboxylic acid with structurally related quinoline derivatives, highlighting substituent variations and their implications:

Physicochemical Properties

- Acidity: The carboxylic acid at position 3 (pKa ~4–5) and electron-withdrawing fluorine at position 8 may lower the pKa of the carboxylic group compared to non-fluorinated analogs, affecting binding to bacterial targets .

Key Research Findings

- Structure-Activity Relationships (SAR): Fluorine at position 8 and a small alkyl group (methyl) at position 6 are optimal for balancing lipophilicity and target binding in fluoroquinolones .

- Thermal Stability : Melting points for related compounds (e.g., 287–289°C in ) suggest high thermal stability, a trait critical for pharmaceutical processing .

Biological Activity

8-Fluoro-6-methylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antitubercular activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

8-Fluoro-6-methylquinoline-3-carboxylic acid is characterized by a quinoline backbone with a fluorine atom at the 8-position and a methyl group at the 6-position. This unique structure contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Activity

Research indicates that 8-fluoro-6-methylquinoline-3-carboxylic acid exhibits potent antimicrobial properties. A study evaluating various derivatives revealed that compounds containing this structure showed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in Table 1.

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 9a | E. coli | 15.0 |

| 9b | S. aureus | 12.5 |

| 9c | P. aeruginosa | 18.0 |

| 9d | A. niger | 20.0 |

These results suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapy .

Anticancer Activity

The anticancer potential of 8-fluoro-6-methylquinoline-3-carboxylic acid has been explored in various studies. One notable investigation demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.2 |

This suggests that the compound may act as a promising lead for the development of new anticancer agents .

Antitubercular Activity

Recent studies have highlighted the antitubercular activity of derivatives based on the quinoline scaffold. For example, compounds derived from 8-fluoro-6-methylquinoline-3-carboxylic acid were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values comparable to established antitubercular drugs such as isoniazid and pyrazinamide.

| Compound | MIC (μM) | Comparison Drug | Drug MIC (μM) |

|---|---|---|---|

| 9e | 6.68 | Isoniazid | 12.0 |

| 9f | 3.49 | Pyrazinamide | 20.0 |

These findings support the potential of this compound as a template for developing new treatments for tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of 8-fluoro-6-methylquinoline-3-carboxylic acid can be significantly influenced by structural modifications. Studies have shown that substituents at various positions on the quinoline ring can enhance or diminish biological activity:

- Fluorine Substitution : Enhances lipophilicity and cellular uptake.

- Methyl Group : Improves antimicrobial potency.

- Carboxylic Acid Group : Essential for interaction with biological targets.

Understanding these relationships is crucial for optimizing the design of more effective derivatives .

Case Studies

- Antimicrobial Screening : A series of synthesized quinoline derivatives were screened against multiple pathogens, revealing that specific substitutions led to enhanced activity against resistant strains.

- Cancer Cell Line Testing : In vitro assays showed that compounds based on this scaffold could effectively induce cell cycle arrest and apoptosis in cancer cells, warranting further investigation into their mechanism of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-fluoro-6-methylquinoline-3-carboxylic acid and its derivatives?

- Methodological Answer : The compound is typically synthesized via multi-step procedures involving:

- Nitro reduction : Reduction of 8-nitro precursors (e.g., 8-nitro-1,4-dihydroquinoline intermediates) using catalytic hydrogenation or chemical reductants to yield 8-amino intermediates .

- Cyclopropanation : Introduction of cyclopropyl groups via nucleophilic substitution or coupling reactions, as seen in derivatives like 1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acids .

- Triazolo-derivative formation : Cyclization with triazole moieties under thermal or acidic conditions (e.g., PPA-catalyzed lactamization) to enhance structural complexity .

- Key Challenges : Ensuring regioselectivity during fluorination and avoiding over-functionalization at the 6-methyl position.

Q. How is the purity and structural integrity of 8-fluoro-6-methylquinoline-3-carboxylic acid validated in experimental workflows?

- Methodological Answer :

- Chromatography : HPLC or UPLC with UV detection (λ = 254–280 nm) to assess purity, using C18 columns and acetonitrile/water gradients .

- Spectroscopy :

- ¹H/¹³C NMR : Confirmation of fluorine and methyl group positions via coupling patterns (e.g., ⁴J-F coupling in quinoline rings) .

- HRMS : Exact mass analysis to verify molecular formulas (e.g., [M+H]+ ions) .

- X-ray crystallography : For resolving ambiguous stereochemistry in crystalline derivatives .

Q. What are the primary biological targets or activities associated with this compound?

- Methodological Answer :

- Antibacterial activity : Derivatives like 7-substituted-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acids inhibit bacterial DNA gyrase and topoisomerase IV, with MIC values <1 µg/mL against Gram-negative pathogens .

- Structure-activity relationship (SAR) : Fluoro and methyl groups at positions 6 and 8 enhance membrane permeability and target binding, while carboxylic acid at position 3 is critical for enzyme interaction .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for 8-fluoro-6-methylquinoline-3-carboxylic acid derivatives under scale-up conditions?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates during cyclization .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C for nitro reductions) or Lewis acids (e.g., ZnCl₂ for Friedel-Crafts alkylation) to accelerate key steps .

- Process analytics : In-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How to resolve contradictory activity data in studies of fluorinated quinolonecarboxylic acids?

- Methodological Answer :

- Meta-analysis : Compare MIC values across studies using standardized bacterial strains (e.g., E. coli ATCC 25922) and adjust for assay conditions (pH, cation content) .

- Molecular modeling : Docking studies (e.g., AutoDock Vina) to evaluate how 6-methyl and 8-fluoro substituents affect binding to gyrase’s ATP-binding pocket .

- Resistance profiling : Test against mutant strains with known gyrase mutations (e.g., gyrA S83L) to clarify resistance mechanisms .

Q. What computational tools are effective for predicting the physicochemical properties of 8-fluoro-6-methylquinoline-3-carboxylic acid analogs?

- Methodological Answer :

- LogP prediction : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity, critical for optimizing blood-brain barrier penetration .

- pKa calculation : SPARC or ChemAxon tools to predict ionization states at physiological pH, influencing solubility and protein binding .

- ADMET profiling : SwissADME or ADMETLab 2.0 to assess toxicity risks (e.g., hERG inhibition) early in drug design .

Q. How to address discrepancies in spectral data interpretation for fluorinated quinoline derivatives?

- Methodological Answer :

- ²⁰F NMR : Resolve ambiguities in fluorine positioning (e.g., distinguishing 6-fluoro vs. 8-fluoro isomers) using ²⁰F NMR chemical shifts and coupling constants .

- Isotopic labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C at C-3) to clarify complex splitting patterns in ¹H NMR .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated ¹³C NMR shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.